molecular formula C18H14F3N5O2 B2856142 6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034277-38-6

6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2856142
CAS RN: 2034277-38-6
M. Wt: 389.338
InChI Key: GEGBHNHMKJKASD-UHFFFAOYSA-N
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Description

The compound “6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members .


Synthesis Analysis

The synthesis of similar compounds involves several steps . The first step involves adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 . The second step involves adding chlorobenzene and trifluoroacetic anhydride . The final step involves adding palladium/carbon and an ethanol solution of the product from the previous step under the protection of nitrogen in a high-pressure kettle .


Molecular Structure Analysis

Triazole compounds, which are part of the structure of the given compound, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Chemical Reactions Analysis

Triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Mechanism of Action

The mechanism of action of triazole compounds involves their ability to bind in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities .

properties

IUPAC Name

6-methoxy-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O2/c1-28-12-3-2-10-6-14(23-13(10)8-12)17(27)22-9-16-25-24-15-7-11(18(19,20)21)4-5-26(15)16/h2-8,23H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGBHNHMKJKASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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